molecular formula C21H20O6 B2594411 (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858768-11-3

(Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2594411
CAS No.: 858768-11-3
M. Wt: 368.385
InChI Key: VHXTZTNMLKOBLF-ODLFYWEKSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D arrangement of atoms in the molecule.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about the compound’s reactivity, stability, and possible uses .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and spectral data. These properties can give clues about the compound’s purity, stability, and potential uses .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyran Derivatives : The reaction of 3-oxo-2,3-dihydrobenzofuran with various alkyl 2-cyano-3-alkoxypropenoates has been explored, leading to the synthesis of compounds with potential as intermediates in organic synthesis. These reactions yield a mixture of Z + E isomers, demonstrating the versatility of 3-oxo-2,3-dihydrobenzofuran derivatives in chemical synthesis (Mérour & Cossais, 1991).

  • Catalytic Applications : Research into the catalytic decomposition of dibenzylselenonium ylides with thioamides has shown the potential for creating selenide and tetra-substituted ethylene compounds, hinting at the utility of similar structures in catalysis (Tamagaki & Hatanaka, 1976).

  • Antioxidant Activity : The synthesis and characterization of Schiff base metal complexes, including derivatives similar to the compound , have been studied for their antioxidant activities. This research indicates potential applications in the development of antioxidant agents (Turan & Buldurun, 2018).

Biological Activities

  • Growth Inhibition of Human Hepatoma Cells : Synthesized compounds based on gallates, structurally related to the queried compound, have been evaluated for their ability to inhibit the growth of human hepatoma cell lines. This research suggests potential therapeutic applications for these compounds in treating cancer (Xiao et al., 2007).

Material Science

  • Encapsulation in Zeolite Y for Catalysis : A study on the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrates an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of incorporating similar compounds into zeolite frameworks for enhanced catalytic performance (Ghorbanloo & Alamooti, 2017).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It can include toxicity data, safety precautions, and disposal guidelines .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include more detailed structural studies, testing in different chemical reactions, or biological testing if the compound has potential therapeutic uses .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-16-9-10-17-18(12-16)27-19(20(17)22)11-14-5-7-15(24-3)8-6-14/h5-13H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXTZTNMLKOBLF-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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